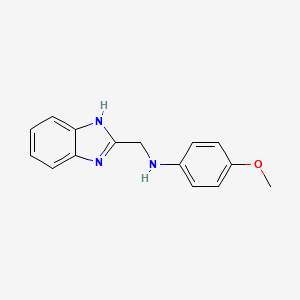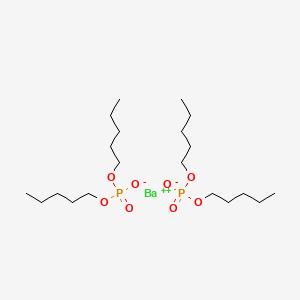
Barium diamyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium diamyl phosphate is an inorganic compound composed of barium cations and diamyl phosphate anions. It is a member of the phosphate family, which is significant in both biological and industrial contexts. This compound typically exists as a white crystalline powder and is sparingly soluble in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Barium diamyl phosphate can be synthesized through a precipitation reaction between a soluble barium salt and diamyl phosphate under controlled conditions. For instance, dissolving barium chloride in distilled water and then slowly adding a solution of diamyl phosphate while stirring continuously can result in the formation of this compound as a precipitate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale precipitation reactions. The process would typically include the use of industrial-grade barium chloride and diamyl phosphate solutions, with careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Barium diamyl phosphate can undergo various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate ions, it can form barium sulfate as a precipitate.
Substitution Reactions: It can react with other phosphate compounds to form different barium phosphate derivatives.
Common Reagents and Conditions
Reagents: Common reagents include barium chloride, diamyl phosphate, and sulfate salts.
Conditions: Reactions are typically carried out in aqueous solutions at room temperature, with continuous stirring to ensure complete mixing.
Major Products
Barium Sulfate: Formed from precipitation reactions with sulfate ions.
Other Barium Phosphates: Formed from substitution reactions with other phosphate compounds.
Aplicaciones Científicas De Investigación
Barium diamyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving phosphate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent in diagnostic procedures.
Industry: Utilized in the production of specialized ceramics and as a component in certain types of glass.
Mecanismo De Acción
The mechanism by which barium diamyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and cellular structures. The phosphate groups can participate in phosphorylation reactions, which are crucial in many biological processes. Additionally, the barium ions can interact with other ions and molecules, influencing various chemical and physical properties.
Comparación Con Compuestos Similares
Similar Compounds
Barium Phosphate: Another barium-containing phosphate compound with similar properties but different applications.
Calcium Phosphate: Widely used in biological and medical applications, particularly in bone and dental materials.
Sodium Phosphate: Commonly used in food and pharmaceutical industries.
Uniqueness
Barium diamyl phosphate is unique due to its specific combination of barium and diamyl phosphate, which imparts distinct chemical and physical properties. Its applications in specialized fields such as medical imaging and advanced materials set it apart from other phosphate compounds.
Propiedades
Número CAS |
68698-63-5 |
|---|---|
Fórmula molecular |
C20H44BaO8P2 |
Peso molecular |
611.8 g/mol |
Nombre IUPAC |
barium(2+);dipentyl phosphate |
InChI |
InChI=1S/2C10H23O4P.Ba/c2*1-3-5-7-9-13-15(11,12)14-10-8-6-4-2;/h2*3-10H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clave InChI |
QOKSCAYQPJYQQI-UHFFFAOYSA-L |
SMILES canónico |
CCCCCOP(=O)([O-])OCCCCC.CCCCCOP(=O)([O-])OCCCCC.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)
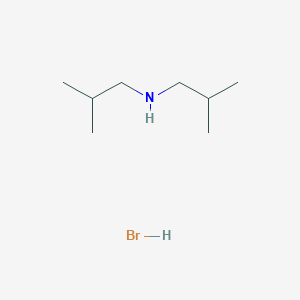
![N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide](/img/structure/B14455504.png)
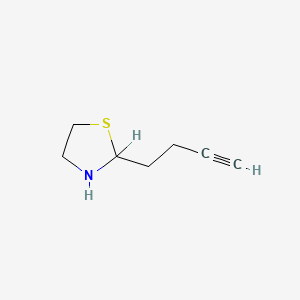
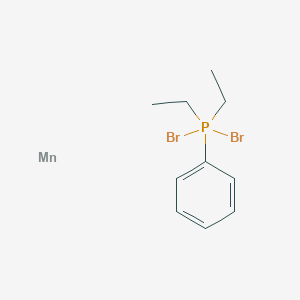
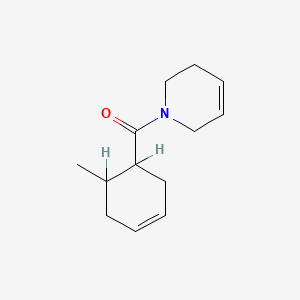

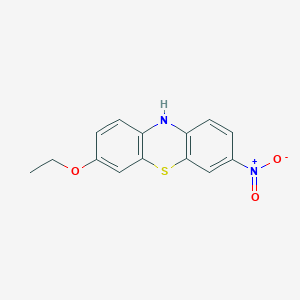

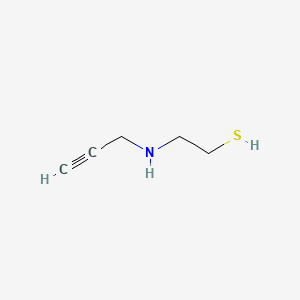
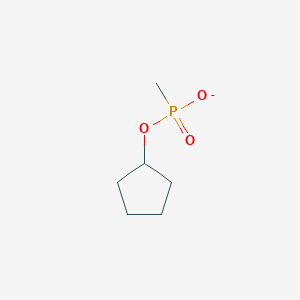
![1H-Pyrimido[4,5-E][1,3,4]oxadiazine](/img/structure/B14455558.png)
